Methiopropamine Hydrochloride

Description

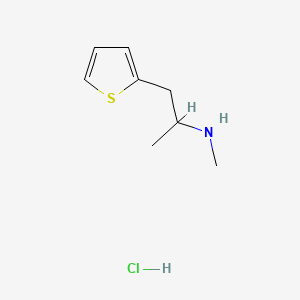

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1-thiophen-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-7(9-2)6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPAWYXVXNYUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332536 | |

| Record name | Methiopropamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-94-0 | |

| Record name | N,α-Dimethyl-2-thiopheneethanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiopropamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7464-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methiopropamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7464-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOPROPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA29Y978DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry Research

Elucidation and Optimization of Synthetic Pathways for Methiopropamine Hydrochloride

The synthesis of Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, has been approached through various multi-step protocols since its initial description in 1942. wikipedia.orgresearchgate.net Research has focused on both elucidating these pathways and optimizing them for yield and efficiency.

Analysis of Multi-Step Synthetic Protocols

Two primary multi-step synthetic routes for racemic methiopropamine have been prominently described in scientific literature.

Four-Step Synthesis: A frequently cited method begins with a Grignard reagent and proceeds through three subsequent transformations. wikipedia.org

Step 1: (Thiophen-2-yl)magnesium bromide is reacted with propylene (B89431) oxide to yield the first key intermediate, 1-(thiophen-2-yl)-2-hydroxypropane. wikipedia.org

Step 2: The resulting alcohol is then treated with phosphorus tribromide, which converts the hydroxyl group into a bromine atom, yielding 1-(thiophen-2-yl)-2-bromopropane. wikipedia.orgresearchgate.net

Step 3: This bromo-intermediate is subsequently reacted with methylamine (B109427) to form the free base of methiopropamine, 1-(thiophen-2-yl)-2-methylaminopropane. wikipedia.orgresearchgate.net

Step 4: The final product, this compound, is obtained by treating the free base with hydrochloric acid.

Three-Step Synthesis: An alternative protocol has also been established, which starts from a different precursor. researchgate.netheraldopenaccess.us

Step 1: This route begins with the reaction of thiophene-2-carboxaldehyde, nitroethane, n-butylamine, and acetic acid. This mixture is then treated with iron and acetic acid to produce the ketone intermediate, 1-(2-thienyl)propan-2-one. researchgate.net

Step 2: A reductive amination step follows, where the ketone is added to a solution containing sodium cyanoborohydride and ethanolic methylamine. researchgate.net

Step 3: The resulting free base is converted to the hydrochloride salt by the addition of ethereal hydrochloric acid, yielding the final product. researchgate.net

Table 1: Comparison of Major Synthetic Protocols for Methiopropamine

| Feature | Four-Step Protocol | Three-Step Protocol |

|---|---|---|

| Starting Material | (Thiophen-2-yl)magnesium bromide & Propylene oxide wikipedia.org | Thiophene-2-carboxaldehyde & Nitroethane researchgate.net |

| Key Intermediate(s) | 1-(thiophen-2-yl)-2-hydroxypropane, 1-(thiophen-2-yl)-2-bromopropane wikipedia.org | 1-(2-thienyl)propan-2-one researchgate.net |

| Final Amination Step | Reaction with methylamine wikipedia.org | Reductive amination with sodium cyanoborohydride researchgate.net |

| Reported Overall Yield | 10% researchgate.net | 26% researchgate.net |

Investigation of Synthetic Intermediates and Byproducts in Controlled Synthesis

The controlled synthesis of this compound necessitates the characterization of both the intended intermediates and any generated byproducts. Spectroscopic and chromatographic data have been crucial in identifying these compounds. heraldopenaccess.us

The primary intermediates formed during the most common synthetic routes are well-characterized:

1-(thiophen-2-yl)-2-hydroxypropane: The alcohol intermediate from the four-step synthesis. wikipedia.org

1-(thiophen-2-yl)-2-bromopropane: The brominated intermediate from the four-step synthesis. wikipedia.org

1-(thiophen-2-yl)-2-propan-2-one: The ketone intermediate from the three-step synthesis. This compound is also a known metabolite of MPA. wikipedia.orgresearchgate.net

During synthesis, the formation of positional isomers is a key consideration. The primary byproduct identified is the 3-thienyl isomer, 1-(thiophen-3-yl)-2-methylaminopropane . researchgate.netheraldopenaccess.us The presence of this isomer has been detected by proton NMR, and analytical methods have been established to separate it from the desired 2-thienyl product using gas chromatography. researchgate.netheraldopenaccess.us

Table 2: Key Synthetic Intermediates and Byproducts

| Compound Name | Type | Route of Formation/Observation | Reference |

|---|---|---|---|

| 1-(thiophen-2-yl)-2-hydroxypropane | Intermediate | Four-Step Synthesis | wikipedia.org |

| 1-(thiophen-2-yl)-2-bromopropane | Intermediate | Four-Step Synthesis | wikipedia.org |

| 1-(2-thienyl)propan-2-one | Intermediate | Three-Step Synthesis | researchgate.net |

| 1-(thiophen-3-yl)-2-methylaminopropane | Byproduct | Detected in final product mixture | researchgate.netheraldopenaccess.us |

Stereoselective Synthesis Research of this compound Enantiomers

Methiopropamine possesses a chiral center, meaning it can exist as two distinct enantiomers, (R)-methiopropamine and (S)-methiopropamine. The common synthetic routes produce a racemic mixture (an equal mix of both enantiomers). wikipedia.orgresearchgate.net

Research specifically detailing the stereoselective or chemoenzymatic synthesis to produce a single enantiomer of methiopropamine is limited in publicly available literature. However, the broader field of organic synthesis provides established methodologies for such transformations that are applied to analogous compounds. For instance, chemoenzymatic kinetic resolution is a common technique used to separate enantiomers of chiral alcohols, which are often precursors in amine synthesis. beilstein-journals.orgresearchgate.net This process uses a lipase (B570770) enzyme to selectively acylate one enantiomer, allowing the unreacted enantiomer to be separated. beilstein-journals.orgresearchgate.net Furthermore, chiral derivatizing agents, such as (R)- or (S)-methoxyphenylacetic acid (MPA), are widely used to resolve racemic mixtures of amines and alcohols by forming diastereomeric esters that can be separated chromatographically. beilstein-journals.orgnih.gov While these methods are standard for producing enantiopure pharmaceuticals, their specific application to methiopropamine synthesis is not well-documented.

Design and Synthesis of Novel Methiopropamine Analogs for Comparative Research

The synthesis of structural analogs of methiopropamine is important for the development of analytical reference standards and for comparative pharmacological studies. A key example is the intentional synthesis of the positional isomer, 1-(thiophen-3-yl)-2-methylaminopropane . researchgate.netheraldopenaccess.us This analog was synthesized to serve as a reference standard in forensic laboratories, enabling its analytical differentiation from the more common 2-thienyl isomer (methiopropamine). researchgate.netheraldopenaccess.us The ability to distinguish between these isomers is crucial for accurate forensic analysis. The synthetic methodology developed for methiopropamine can be readily extended to create a variety of analogous compounds for further research. researchgate.net

Analytical Chemistry Research for Methiopropamine Hydrochloride

Development and Validation of Chromatographic Techniques for Research Applications

Chromatographic methods are fundamental in the separation and analysis of methiopropamine from complex mixtures and for assessing its purity. Several techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), have been successfully employed. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Characterization

GC-MS is a powerful technique for the identification of Methiopropamine Hydrochloride. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound. southernforensic.org

Research has shown that under electron ionization (EI), methiopropamine produces a fragment-rich mass spectrum. southernforensic.org Key fragments are observed at a mass-to-charge ratio (m/z) of 58, which is often the base peak, and at m/z 97. southernforensic.orgresearchgate.net The ion at m/z 97 is characteristic of the thiopyrilium ion (C5H5S+), formed through rearrangement of the 2-alkylthiophen moiety. While a molecular ion is typically not observed, an M-1 ion at m/z 154 is produced. southernforensic.org

GC-MS can also differentiate between positional isomers of methiopropamine. For instance, the 1-(thiophen-3-yl)-2-methylaminopropane isomer has been shown to have a slightly later retention time than the 2-yl isomer, although their mass spectra are virtually identical. southernforensic.orgresearchgate.net This chromatographic separation is crucial for the unambiguous identification of the specific isomer present in a sample. oup.com

Derivatization is sometimes employed in GC-MS analysis to improve the chromatographic properties and mass spectral characteristics of analytes. Studies have evaluated the use of derivatizing agents like R-MTPAC, heptafluorobutyric anhydride (B1165640) (HFBA), and trifluoroacetic anhydride (TFA) for the analysis of methiopropamine and other related compounds. oup.com These derivatization methods can sometimes lead to chromatographic and mass spectral interferences, highlighting the need for careful method validation and ion selection. oup.com

Table 1: GC-MS Retention Times for Methiopropamine and Related Compounds

| Compound | Retention Time (min) |

| 1-(Thiophen-2-yl)-2-hydroxypropane | 4.21 |

| 1-(Thiophen-2-yl)-2-methylaminopropane (Methiopropamine) | 5.00 |

| Methamphetamine | 5.01 |

| 1-(Thiophen-3-yl)-2-methylaminopropane | 5.15 |

| 1-(Thiophen-2-yl)-2-bromopropane | 5.62 |

| Data sourced from Casale & Hays (2011). Conditions are as described in the experimental section of the cited publication. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, HR-LC-MS) Methodologies for Quantification

Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-LC-MS), are highly sensitive and selective methods for the quantification of this compound in various matrices. ecddrepository.orgresearchgate.netresearchgate.net These techniques are advantageous for analyzing samples that are not amenable to GC-MS due to thermal lability or low volatility. nih.gov

In LC-MS/MS analysis, the precursor ion corresponding to the protonated molecule of methiopropamine ([M+H]+ at m/z 156.2) is selected in the first mass analyzer. nih.govrsc.org This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity for quantification. cuny.edu Common transitions used for methiopropamine are m/z 156.2 > 124.8 and m/z 156.2 > 96.7. nih.gov

HR-LC-MS provides highly accurate mass measurements, which aids in the confident identification of methiopropamine and its metabolites. nih.gov This technique is particularly useful in complex matrices where interferences may be present. Studies have utilized LC-HR-MS for the identification of phase I and phase II metabolites of methiopropamine in urine samples. researchgate.netnih.gov

The chromatographic separation in LC is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.neteeer.org The retention time of methiopropamine under specific LC conditions is a key parameter for its identification. For example, one study reported a retention time of 3.05 minutes for methiopropamine. nih.gov

Table 2: LC-MS/MS Parameters for Methiopropamine Analysis

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) |

| Methiopropamine | 156.2 | 124.8 / 96.7 | 3.05 |

| nor-Methiopropamine | 142.1 | 125.0 / 97.0 | 2.82 |

| Data sourced from a study on the comparative neuropharmacology and pharmacokinetics of methamphetamine and methiopropamine. nih.gov |

High-Performance Liquid Chromatography (HPLC) and Diode Array Detection (DAD) Methods for Purity Assessment

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the purity assessment of chemical compounds. researchgate.netresearchgate.net This method allows for the separation of the main compound from any impurities, and the DAD provides ultraviolet (UV) spectra of the eluted peaks, which can aid in their identification. agriculturejournals.cz

For this compound, HPLC-DAD analysis can be used to determine the percentage purity of a sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The UV spectrum of methiopropamine exhibits a maximum absorption (λmax) at approximately 233 nm, which is used for its detection and quantification. caymanchem.com

The development of an HPLC-DAD method involves optimizing the mobile phase composition, flow rate, and column type to achieve good separation between methiopropamine and any potential impurities or degradation products. This technique is valuable in quality control settings to ensure the identity and purity of this compound reference standards and research materials.

Spectroscopic Characterization Methodologies for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. rsc.org The FTIR spectrum of this compound displays characteristic absorption bands that are consistent with its structure. southernforensic.orgresearchgate.net

Key features in the FTIR spectrum of Methiopropamine HCl include:

Secondary Amine HCl Salt: A broad absorbance in the region of 2400-2800 cm⁻¹ is indicative of the stretching vibrations of the secondary amine hydrochloride ion-pair. southernforensic.org

Aliphatic C-H Stretching: Significant absorbance in the 2800-3000 cm⁻¹ region corresponds to the stretching vibrations of the aliphatic C-H bonds in the propyl chain and N-methyl group. southernforensic.org

Fingerprint Region: The region between 500-1500 cm⁻¹ is rich in peaks and bands that are highly specific to the molecule, providing a unique "fingerprint" for discriminative purposes. southernforensic.orgresearchgate.net

FTIR analysis is often performed using an attenuated total reflectance (ATR) accessory, which allows for the direct analysis of solid samples with minimal preparation. southernforensic.org The unequivocal characterization provided by FTIR makes it a standard technique in the analytical profile of methiopropamine. southernforensic.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. southernforensic.orgresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methiopropamine HCl, typically recorded in a deuterated solvent like deuterochloroform (CDCl₃), shows distinct signals for each type of proton. southernforensic.org The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals allow for the assignment of each proton to its specific position in the structure.

Key assignments in the ¹H NMR spectrum include:

A doublet for the methyl protons of the propyl chain. southernforensic.org

A multiplet for the methine proton of the propyl chain. southernforensic.org

Two distinct doublet of doublets for the non-equivalent methylene (B1212753) protons. southernforensic.org

A triplet for the N-methyl protons, which is due to coupling with the two amine hydrogens in the hydrochloride salt form. southernforensic.org

Signals in the aromatic region corresponding to the protons on the thiophene (B33073) ring. The splitting patterns and coupling constants of these protons indicate substitution at the C-2 position of the thiophene ring. southernforensic.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Methiopropamine HCl gives rise to a distinct signal. southernforensic.org

Key assignments in the ¹³C NMR spectrum include:

Signals for the methyl, methine, and methylene carbons of the propyl side chain. southernforensic.org

A signal for the N-methyl carbon. southernforensic.org

Signals for the carbon atoms of the thiophene ring. southernforensic.org

Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for Methiopropamine HCl in CDCl₃

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 141.0 | - | - |

| 2 | 127.1 | 6.96 | dd |

| 3 | 125.0 | 6.84 | d |

| 4 | 124.2 | 7.17 | d |

| 5 | 38.6 | 3.18, 3.62 | dd, dd |

| 6 | 57.2 | 3.34 | m |

| 7 | 16.2 | 1.43 | d |

| 8 | 30.5 | 2.68 | t |

| Data adapted from Casale & Hays (2011). Proton abbreviations: d = doublet, dd = doublet of doublets, m = multiplet, t = triplet. southernforensic.org |

Advanced Mass Spectrometry Techniques (e.g., Selective Reagent Ionization-Time of Flight-Mass Spectrometer (SRI-ToF-MS))

Advanced mass spectrometry techniques are crucial for the unambiguous identification of novel psychoactive substances (NPS) like methiopropamine in complex mixtures. Selective Reagent Ionization-Time of Flight-Mass Spectrometry (SRI-ToF-MS) has emerged as a powerful tool for this purpose, offering high sensitivity, high mass resolution, and real-time analysis capabilities. researchgate.net

Research has demonstrated the effectiveness of SRI-ToF-MS in analyzing the headspace of NPS, including methiopropamine, without requiring sample preparation. researchgate.netionicon.com This technique allows for the rapid identification of active ingredients in seized materials. For instance, SRI-ToF-MS analysis of a product marketed as "Synthacaine" successfully identified its active components as a mixture of methiopropamine and the local anesthetic benzocaine (B179285) within seconds. ionicon.com

A key advantage of SRI-ToF-MS is the ability to use different reagent ions, such as H₃O⁺, NO⁺, O₂⁺, and Kr⁺, to probe the target molecule. researchgate.net The choice of reagent ion can alter the fragmentation patterns, providing an additional layer of specificity that helps to distinguish between isomers and other structurally similar compounds. ionicon.com In one study, the reactions of various reagent ions with methiopropamine were investigated, and the resulting product ion branching ratios were reported as a function of the reduced electric field strength (E/N). researchgate.net This detailed data contributes to building robust analytical databases for the confident identification of methiopropamine in forensic and research settings. researchgate.net

The primary product ions observed for methiopropamine upon reaction with H₃O⁺ are presented in the table below.

| Reagent Ion | Product Ion (m/z) | Description |

| H₃O⁺ | 156.089 | Protonated parent molecule [M+H]⁺ |

| H₃O⁺ | 140.058 | Fragment ion |

| H₃O⁺ | 97.011 | Fragment ion (likely thiopyrilium ion) |

| Data sourced from studies on SRI-ToF-MS analysis of new psychoactive substances. researchgate.net |

This capability for rapid, selective, and confident identification makes SRI-ToF-MS a valuable technology for law enforcement and forensic laboratories dealing with the fast-changing landscape of NPS. ionicon.com

Electrochemical Detection Methods for Research Samples

Electrochemical methods offer a promising alternative to traditional chromatographic techniques for the detection of methiopropamine in research samples, providing rapid, cost-effective, and portable screening solutions. rsc.orgresearchgate.net Research has focused on developing novel electrochemical protocols for sensing methiopropamine, particularly in complex mixtures such as the street product "Synthacaine," which often contains methiopropamine and 2-aminoindane (2-AI). rsc.orgresearchgate.netresearchgate.net

One innovative approach involves an indirect electrochemical protocol utilizing disposable, screen-printed graphite (B72142) macroelectrodes. rsc.orgresearchgate.net This method has been successfully validated against High-Performance Liquid Chromatography (HPLC) for the analysis of real street samples. rsc.org The protocol is based on voltammetry, an electrochemical technique where the current is measured as the potential is varied. rsc.orggoogle.com

The developed method is notable for its ability to sense both methiopropamine and 2-AI. rsc.org The process involves the electrochemical oxidation of a mediator, which then chemically reacts with the analytes. The reduction of the resulting intermediate products generates an analytical signal that can be measured. researchgate.net This indirect sensing strategy circumvents the challenges of directly detecting the electrochemically inactive components at certain potentials.

Key Features of the Indirect Electrochemical Protocol: rsc.orgresearchgate.net

| Feature | Description |

|---|---|

| Platform | Single-use, disposable screen-printed graphite macroelectrodes. |

| Technique | Voltammetry (specifically, square wave voltammetry). |

| Principle | Indirect sensing via a mediator molecule. |

| Application | Detection of methiopropamine and 2-aminoindane in "Synthacaine" samples. |

| Advantages | Low-cost, rapid, portable, and suitable for in-the-field screening. |

While techniques like Raman spectroscopy and traditional colorimetric tests failed to discriminate between methiopropamine and 2-AI when present in the same sample, the electrochemical method provided a viable path for their detection. rsc.orgresearchgate.net This highlights the potential of forensic electrochemistry as a powerful tool for the presumptive screening of new psychoactive substances. rsc.org

Research into Methodologies for Differentiation of this compound from Positional Isomers (e.g., 3-thienyl isomer)

A significant challenge in the forensic analysis of methiopropamine is its differentiation from positional isomers, most notably 1-(thiophen-3-yl)-2-methylaminopropane (the 3-thienyl isomer). researchgate.netresearchgate.net Methiopropamine itself is 1-(thiophen-2-yl)-2-methylaminopropane. southernforensic.org Since positional isomers often have identical molecular weights and very similar mass spectra, their distinction requires specific analytical strategies. southernforensic.org

The primary and most widely cited method for successfully differentiating methiopropamine (2-thienyl) from its 3-thienyl isomer is gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netresearchgate.netsouthernforensic.org While the electron ionization mass spectra of the two isomers are virtually identical, they exhibit different retention times on a standard non-polar capillary column, such as one coated with dimethylpolysiloxane. southernforensic.org

In a detailed analytical profile, researchers reported the GC retention times for methiopropamine and its tentatively characterized 3-yl positional isomer. The 3-thienyl isomer was found to have a slightly later retention time than the 2-thienyl compound. southernforensic.org

Table of Gas Chromatographic Retention Times: southernforensic.org

| Compound | Retention Time (min) |

|---|---|

| 1-(Thiophen-2-yl)-2-methylaminopropane (Methiopropamine) | 5.00 |

| 1-(Thiophen-3-yl)-2-methylaminopropane (3-thienyl isomer) | 5.15 |

Conditions: 30 m x 0.25 mm ID DB-1 column, 100°C initial temp, ramped at 6°C/min. southernforensic.org

In addition to GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize these isomers. southernforensic.org Proton NMR (¹H NMR) can distinguish between the 2- and 3-substituted thiophene rings based on the chemical shifts and splitting patterns of the aromatic protons. southernforensic.org For the 2-substituted isomer (methiopropamine), the aromatic proton splitting patterns are consistent with a continuous CH=CH-CH= chain. southernforensic.org In contrast, the 3-substituted isomer shows a different pattern, with one of the aromatic protons appearing as a broad singlet, which was a key indicator in its tentative identification. southernforensic.org These spectroscopic and chromatographic methods provide the necessary tools for forensic laboratories to unequivocally distinguish between methiopropamine and its controlled or uncontrolled positional isomers. researchgate.netsouthernforensic.org

Pharmacological Research of Methiopropamine Hydrochloride Preclinical and in Vitro Models

Neurotransmitter Transporter Interaction Studies

In vitro studies have established that methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org Its primary mechanism involves blocking the action of the dopamine (B1211576) and norepinephrine (B1679862) transporters, with significantly less impact on the serotonin (B10506) transporter. wikipedia.orgnih.gov The selectivity for norepinephrine transporters is approximately 1.85 times greater than for dopamine transporters. wikipedia.org

Methiopropamine has been identified as a potent inhibitor of the dopamine transporter. nih.gov Studies using isolated rat brain synaptosomes demonstrated that methiopropamine inhibits the uptake of dopamine with a half-maximal inhibitory concentration (IC50) value of 0.74 µM. nih.gov Further research utilizing human embryonic kidney (HEK293) cells expressing human neurotransmitter transporters confirmed this activity, showing potent inhibition of DA transport. nih.gov Compared to dextroamphetamine, methiopropamine is approximately one-fifth as potent as a dopamine reuptake inhibitor. wikipedia.org

The compound shows a higher potency for the norepinephrine transporter compared to the dopamine transporter. wikipedia.orgnih.gov In isolated rat brain synaptosomes, methiopropamine inhibited norepinephrine uptake with an IC50 value of 0.47 µM. nih.gov This makes it a more potent inhibitor of NET than DAT. nih.gov Its potency as a norepinephrine reuptake inhibitor is about one-third that of dextroamphetamine. wikipedia.org

Methiopropamine displays negligible activity as a serotonin reuptake inhibitor. wikipedia.orgnih.gov Research indicates that significantly higher concentrations of methiopropamine are required to inhibit serotonin uptake compared to dopamine and norepinephrine. In studies using rat brain synaptosomes, the IC50 value for serotonin uptake inhibition was found to be greater than 25 µM, which is over 30 to 50 times higher than the concentrations needed to inhibit DAT and NET. nih.gov

Interactive Table: Methiopropamine Inhibition of Monoamine Transporters (In Vitro)

| Transporter | Preparation | IC50 (µM) |

|---|---|---|

| Dopamine (DAT) | Rat Brain Synaptosomes | 0.74 |

| Norepinephrine (NET) | Rat Brain Synaptosomes | 0.47 |

| Serotonin (SERT) | Rat Brain Synaptosomes | >25 |

Data derived from in vitro studies on isolated rat brain synaptosomes. nih.gov

Receptor Binding and Ligand Affinity Research in Isolated Systems

Comprehensive receptor binding and ligand affinity data for methiopropamine across a wide range of central nervous system receptors in isolated systems are not extensively documented in the available scientific literature. While some in vivo research suggests that the behavioral effects of methiopropamine may be mediated by dopamine D2 receptors, specific in vitro binding affinity studies (e.g., determining Ki values) in isolated receptor preparations have not been widely published. nih.gov

Mechanisms of Neurochemical Modulation in In Vitro and Ex Vivo Systems

The principal mechanism of neurochemical modulation by methiopropamine is the inhibition of monoamine uptake at presynaptic terminals. nih.gov Ex vivo preparations of rat brain synaptosomes have been instrumental in confirming this mechanism for dopamine and norepinephrine. nih.gov The resulting increase in the synaptic concentration of these neurotransmitters is the basis of its stimulant activity. nih.gov

Additionally, some evidence suggests other potential modulatory mechanisms. Changes in the ratio of neurotransmitters to their metabolites observed in some studies could be consistent with transporter-mediated neurotransmitter release, though this has not been as definitively characterized as its reuptake inhibition properties. nih.gov There is also a suggestion that methiopropamine or its metabolites may inhibit the enzyme monoamine oxidase (MAO), which would also lead to increased levels of synaptic monoamines. nih.gov

Cellular Uptake and Release Mechanism Investigations in Transfected Cells and Synaptosomes

Investigations using transfected cell lines and synaptosomes have clarified that methiopropamine's primary action is the inhibition of neurotransmitter uptake. nih.gov Studies in HEK293 cells expressing human DAT and NET demonstrated potent inhibition of transport activity. nih.gov Similarly, experiments with rat brain synaptosomes showed a concentration-dependent inhibition of dopamine and norepinephrine plasmalemmal uptake. nih.gov

While it inhibits the primary plasma membrane transporters, its effect on vesicular uptake (via VMAT2) is much less pronounced. High concentrations, in the range of 34-49 µM, were required to inhibit the vesicular uptake of dopamine, norepinephrine, and serotonin, indicating this is not a primary mechanism of action at typical effective concentrations. researchgate.net The existing data strongly characterizes methiopropamine as an uptake inhibitor rather than a substrate-type releaser. nih.gov

Comparative Pharmacodynamic Profiling in Preclinical Animal Models (e.g., locomotor activity studies in rodents)

Methiopropamine hydrochloride (MPA) has been the subject of preclinical animal studies to characterize its pharmacodynamic profile, particularly its effects on locomotor activity in rodents. These studies are crucial for understanding the compound's stimulant properties and its mechanism of action in comparison to structurally related compounds like methamphetamine.

A notable characteristic of methiopropamine's effect on locomotor activity is the steep dose-response curve. A modest increase in the dose from 10 mg/kg to 12.5 mg/kg resulted in a sharp and significant increase in locomotor activity in mice. This suggests that small variations in intake could lead to unexpectedly strong psychostimulant effects. The hyperlocomotion induced by methiopropamine typically begins immediately after administration and can last for 2.5 to 3.5 hours before declining.

Further investigations into the neurobiological underpinnings of methiopropamine-induced locomotor activity have pointed to the involvement of the dopaminergic system. A study in rats demonstrated that repeated administration of a high dose of methiopropamine (5.0 mg/kg) led to locomotor sensitization, a phenomenon associated with the addictive potential of psychostimulants. This sensitization effect was found to be dependent on the activation of the dopamine D2 receptor. The expression of methiopropamine-induced locomotor sensitization was inhibited by the pre-administration of a dopamine D2 receptor antagonist (eticlopride), but not a dopamine D1 receptor antagonist (SCH23390).

The following tables summarize the findings from locomotor activity studies in different rodent models.

| Compound | Dose Range Studied (mg/kg, i.p.) | Dose for Maximal Effect (Emax) (mg/kg, i.p.) | Key Findings |

|---|---|---|---|

| Methiopropamine | 5 - 20 | 12.5 | Significantly increased locomotor activity at doses of 12.5–20 mg/kg. More efficacious than methamphetamine at its Emax. |

| Methamphetamine | 1 - 5 | 3.75 | Significantly increased locomotor activity at doses of 1.75–5 mg/kg. |

| Pre-exposure Dose (mg/kg, i.p.) | Challenge Dose (mg/kg, i.p.) | Result | Receptor Antagonist Effect |

|---|---|---|---|

| 0.2 | 0.2 | No sensitized locomotor activity. | Not Tested |

| 1.0 | 1.0 | No sensitized locomotor activity. | Not Tested |

| 5.0 | 5.0 | Showed sensitized locomotor activity. | Inhibited by D2 antagonist (eticlopride), not by D1 antagonist (SCH23390). |

Metabolic Pathways and Biotransformation Research

Identification of Methiopropamine Metabolites in In Vitro Systems (e.g., liver microsomes)

In vitro studies, particularly those using human liver microsomes, have been instrumental in identifying the primary phase I metabolites of methiopropamine. These systems simulate the initial metabolic transformations that occur in the liver. Research employing human liver microsomes has successfully traced the primary oxidative pathways of MPA. nih.gov

One study identified several key phase I metabolites produced in this in vitro environment. The measurements, performed using liquid chromatography-tandem mass spectrometry, revealed that methiopropamine was extensively oxidized. nih.gov The primary metabolites identified include:

Nor-methiopropamine (nor-MPA): Formed through the N-demethylation of the parent compound.

Oxo-methiopropamine (oxo-MPA): A product of oxidation.

Hydroxylated metabolites: Two main forms were identified, namely hydroxy-aryl-methiopropamine and hydroxy-alkyl-methiopropamine, indicating hydroxylation on both the thiophene (B33073) ring and the alkyl side chain. nih.gov

These in vitro findings were crucial for pre-selecting target analytes for subsequent in vivo studies. nih.gov

Table 1: Phase I Metabolites of Methiopropamine Identified in Human Liver Microsomes

| Metabolite Name | Metabolic Reaction |

|---|---|

| Nor-methiopropamine | N-demethylation |

| Oxo-methiopropamine | Oxidation |

| Hydroxy-aryl-methiopropamine | Aromatic Hydroxylation |

| Hydroxy-alkyl-methiopropamine | Aliphatic Hydroxylation |

Elucidation of Specific Metabolic Pathways (e.g., N-demethylation, Hydroxylation, Deamination, Thiophene S-oxidation)

The metabolism of methiopropamine is similar in some respects to that of methamphetamine and involves several key biotransformation reactions. wikipedia.org The major metabolic pathways identified are N-demethylation, hydroxylation, deamination, and S-oxidation of the thiophene ring. wikipedia.orgnih.govresearchgate.net

N-demethylation: This is a primary pathway where the methyl group is removed from the nitrogen atom, resulting in the formation of the active metabolite thiopropamine (nor-methiopropamine). wikipedia.orgnih.gov

Hydroxylation: This reaction occurs at two main positions: the thiophene ring (aromatic hydroxylation) and the propyl side chain (aliphatic hydroxylation), leading to metabolites like 4-hydroxymethiopropamine. wikipedia.orgnih.gov

Deamination: Following N-demethylation, the resulting primary amine metabolite can undergo deamination. This process transforms the amine group into a ketone, forming an inactive metabolite, 1-(thiophen-2-yl)-2-propan-2-one. wikipedia.org

Thiophene S-oxidation: A distinct pathway for methiopropamine compared to methamphetamine is the oxidation of the sulfur atom in the thiophene ring, which forms thiophene S-oxides. wikipedia.org

These phase I transformations are often followed by phase II metabolism, where the metabolites are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. nih.govresearchgate.net The final major metabolic end-product is often thiophene-2-carboxylic acid, which is highly hydrophilic and excreted in the urine. wikipedia.org

Research into the Role of Cytochrome P450 Enzymes in Methiopropamine Metabolism (In Vitro Studies)

The phase I metabolism of methiopropamine is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.commdpi.com In vitro studies using human liver microsomes and specific CYP isoenzymes have identified the key enzymes responsible for its biotransformation.

Research has shown that multiple CYP enzymes are involved. The major isoenzymes identified as catalysts for the phase I metabolism of methiopropamine are:

CYP1A2

CYP2C19

CYP2D6

CYP3A4 nih.govresearchgate.net

These enzymes are also involved in the metabolism of its structural analogue, methamphetamine. nih.gov Specifically, CYP2C19, CYP2D6, and CYP3A4 are involved in its ring hydroxylation. nih.gov Furthermore, the N-demethylated metabolites of methiopropamine are further deaminated by the CYP2C19 enzyme in the liver. wikipedia.org The involvement of CYP2D6 is particularly notable as this enzyme is known to be involved in the 4-hydroxylation and N-demethylation of methamphetamine. nih.gov

Table 2: Cytochrome P450 Isoenzymes Involved in Methiopropamine Phase I Metabolism

| CYP Isoenzyme | Metabolic Reaction(s) |

|---|---|

| CYP1A2 | N-demethylation, Hydroxylation |

| CYP2C19 | N-demethylation, Ring Hydroxylation, Deamination of metabolites |

| CYP2D6 | N-demethylation, Ring Hydroxylation |

| CYP3A4 | N-demethylation, Ring Hydroxylation |

Comparative Metabolic Research Across Preclinical Species (e.g., rodent models)

Comparative studies using preclinical species, such as rodents, are essential for understanding how metabolic pathways may differ from humans and for interpreting toxicological data. bioivt.com Research on methiopropamine has included studies in rats and mice to compare its pharmacokinetic and metabolic profiles. nih.govnih.govbohrium.com

In one study, the metabolism of methiopropamine was investigated in both rat and human urine, proposing similar major metabolic pathways, including N-demethylation and hydroxylation, followed by conjugation. nih.govresearchgate.net Another study conducted in vivo experiments on mice, administering a 10-mg/kg dose intraperitoneally to analyze the urinary excretion profile. nih.gov The results showed that in the first nine hours, MPA was extensively metabolized to nor-MPA, oxo-MPA, and two hydroxylated metabolites. nih.gov However, in samples collected 24–36 hours after administration, only unchanged methiopropamine and nor-methiopropamine were detected, suggesting these are key long-term markers. nih.govresearchgate.net

A comparative pharmacokinetic study in C57BL/6 mice showed that methiopropamine is rapidly distributed to the blood and brain after injection, with a profile similar to methamphetamine. nih.govbohrium.com In this rodent model, the N-demethylated metabolite, nor-methiopropamine, was detected in both blood and brain tissue, although at concentrations 15 to 24 times lower than the parent compound. nih.gov These findings in rodent models align with in vitro data and provide a more complete picture of the compound's disposition. nih.gov

Structure Activity Relationship Sar Research and Molecular Modeling

Correlating Structural Modifications of Methiopropamine Analogs with Biological Activity in Research Models

The biological activity of methiopropamine is primarily characterized by its function as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgnih.gov Research indicates that it is approximately 1.85 times more selective for the norepinephrine (B1679862) transporter (NET) than the dopamine (B1211576) transporter (DAT). wikipedia.org Compared to dextroamphetamine, methiopropamine is about one-third as potent as a norepinephrine reuptake inhibitor and one-fifth as potent as a dopamine reuptake inhibitor, with negligible activity at the serotonin (B10506) transporter (SERT). wikipedia.org

SAR studies on amphetamine analogs have provided a framework for understanding the effects of structural modifications. For instance, substitutions on the phenethylamine (B48288) structure, such as para-chloro substitution or increasing the N-alkyl chain length, can augment the relative potency at the serotonin transporter. nih.gov In the context of thiophene-based analogs, the replacement of the phenyl ring with a thiophene (B33073) group is a significant modification. Thiophene is considered a bioisostere of the phenyl ring, meaning it has similar physical and chemical properties, which can result in comparable biological activity. nih.govresearchgate.netnih.gov

Research on cathinone (B1664624) analogs, which are structurally related to amphetamines, has shown that increasing the length of the α-carbon chain can influence affinity and potency at monoamine transporters. nih.gov For example, in the α-pyrrolidinophenones series, there is a trend for affinity to increase with increasing chain length. nih.gov The substitution of a thiophene group for the phenyl ring in α-PVP to form α-PVT, however, resulted in a significant decrease in both affinity and potency. nih.gov

Studies on heteroarylisopropylamines as monoamine oxidase (MAO) inhibitors have also contributed to the understanding of SAR in this class of compounds. nih.gov The locomotor stimulant effects of amphetamines and cathinones are also subject to SAR, with amphetamines generally being more potent stimulants than their β-keto counterparts. nih.gov

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

|---|---|---|---|

| Methiopropamine | 0.74 | 0.47 | >25 |

| Methamphetamine | - | - | - |

| Thiopropamine | - | - | - |

Data for methamphetamine and thiopropamine are not available in the provided search results. The table is designed to be interactive and can be populated as more data becomes available.

Computational Chemistry Approaches for SAR Analysis

Computational chemistry provides powerful tools to investigate the SAR of methiopropamine and its analogs at a molecular level. These methods can predict how different structural features will affect the interaction of these compounds with their biological targets, primarily the dopamine and norepinephrine transporters.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methiopropamine, docking studies would be used to model its interaction with the binding sites of the dopamine and norepinephrine transporters.

While specific molecular docking studies for methiopropamine are not extensively detailed in the available literature, the general methodology for such studies on monoamine transporter inhibitors is well-established. researchgate.netresearchgate.net These studies typically involve constructing a homology model of the human monoamine transporters, as their crystal structures can be difficult to obtain. researchgate.netfrontiersin.org For instance, the Drosophila melanogaster dopamine transporter has been used as a template for homology modeling of human DAT. researchgate.net

Docking simulations of various ligands into the active sites of these transporter models can reveal key molecular interactions. For norepinephrine transporter inhibitors, important residues for ligand binding have been identified as Phenylalanine F72, Aspartic acid D75, Tyrosine Y152, and Phenylalanine F317. frontiersin.org Aspartic acid D75 is considered crucial for recognizing the basic amino group present in most monoamine transporter inhibitors. frontiersin.org Similar studies on the serotonin transporter have identified that ligands can form stable interactions with specific residues like D98. frontiersin.org

For methiopropamine and its analogs, docking studies would aim to elucidate how the thiophene ring and other structural modifications influence the binding affinity and selectivity for DAT and NET. The orientation of the thiophene ring within the binding pocket and its interactions with surrounding amino acid residues would be of particular interest.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful tools. google.comiupac.orgnjit.edu These methods correlate the 3D steric and electrostatic properties of molecules with their biological activities. google.comiupac.org

A QSAR model for methiopropamine analogs would involve aligning a series of these compounds and calculating their molecular descriptors (e.g., steric, electronic, and hydrophobic properties). These descriptors would then be statistically correlated with their measured biological activities (e.g., IC50 values for DAT and NET inhibition) to generate a predictive model. Such a model could then be used to predict the activity of new, unsynthesized methiopropamine analogs, thereby guiding the design of novel research compounds.

In silico methods encompass a broad range of computational techniques used to predict the biological properties of molecules. researchgate.net These methods can be used to predict various aspects of a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. researchgate.net

For methiopropamine and its analogs, in silico tools could be used to predict their potential to cross the blood-brain barrier, their metabolic stability, and their potential for off-target interactions. For example, models have been developed to predict the genotoxicity of thiophene derivatives based on their molecular structure. nih.gov These models use descriptors that encode the topological, geometric, electronic, and polar surface area properties of the molecules to classify them as genotoxic or non-genotoxic. nih.gov

Design Principles for Novel Thiophene-Based Amine Derivatives for Research Applications

The design of novel thiophene-based amine derivatives for research applications is guided by the SAR data obtained from experimental studies and the insights gained from computational modeling. The goal is to create new molecules with specific and improved properties, such as higher potency, greater selectivity for a particular transporter, or a different metabolic profile.

Several design principles can be derived from the existing knowledge of thiophene derivatives and amphetamine analogs:

Bioisosteric Replacement: The thiophene ring is a well-established bioisostere for the phenyl ring. nih.govresearchgate.netnih.gov This principle can be used to design novel compounds where a phenyl group in a known active molecule is replaced by a thiophene ring to potentially modify its properties in a predictable way.

Modulation of Lipophilicity and Electronic Properties: Substitutions on the thiophene ring can be used to alter the lipophilicity and electronic properties of the molecule. For example, the addition of electron-withdrawing or electron-donating groups can influence the compound's interaction with its biological target and its metabolic stability. nih.gov

N-Alkylation: The nature of the substituent on the nitrogen atom is known to be a critical determinant of activity in amphetamine-like molecules. Varying the N-alkyl group in methiopropamine analogs could lead to compounds with different potencies and selectivities for the monoamine transporters. nih.gov

Conformational Restriction: Introducing conformational constraints into the molecule, for example, by incorporating the side chain into a ring structure, can lead to more potent and selective compounds by locking the molecule into a bioactive conformation.

Structure-Based Design: As more structural information about the monoamine transporters becomes available through techniques like X-ray crystallography and cryo-electron microscopy, structure-based drug design will become an increasingly powerful tool. frontiersin.orgnih.gov This approach involves designing molecules that fit precisely into the binding site of the target protein, maximizing favorable interactions and minimizing unfavorable ones. The rational design of thiophene derivatives has been successfully applied in other areas, such as the development of bacterial histidine kinase inhibitors. nih.govfigshare.com

By applying these design principles, researchers can systematically explore the chemical space around the methiopropamine scaffold to develop novel research tools for studying the function of monoamine transporters and for investigating the neurochemical basis of stimulant action.

Forensic Science Research and Analytical Applications

Development of Analytical Protocols for Seized Material Characterization

The characterization of seized materials suspected of containing methiopropamine is a critical task for forensic laboratories. To ensure accurate identification, a variety of analytical protocols have been developed and implemented. These methods are designed to provide unequivocal structural confirmation and to quantify the substance in powders, tablets, or other forms.

Several analytical techniques have been successfully employed for the identification and quantification of MPA in seized materials. researchgate.net These include chromatographic methods coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net Other validated techniques include liquid chromatography with tandem mass spectrometry (LC-MS/MS) and liquid chromatography with a diode array detector (LC-DAD). researchgate.net

Spectroscopic methods also play a crucial role. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy (both proton and carbon-13) have been used to provide detailed structural information, confirming the identity of methiopropamine hydrochloride. researchgate.net The hydrochloric salt of MPA is a white crystalline powder at room temperature. researchgate.net

The table below summarizes the primary analytical techniques used for the characterization of seized methiopropamine.

| Analytical Technique | Abbreviation | Purpose |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification based on mass spectrum and retention time. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and identification, suitable for non-volatile or thermally labile compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and specific quantification and structural confirmation. |

| Liquid Chromatography with Diode Array Detector | LC-DAD | Quantification and preliminary identification based on UV spectrum. |

| Fourier-Transform Infrared Spectroscopy | FTIR | Provides a molecular fingerprint for structural confirmation. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information on molecular structure. |

Research on Detection and Quantification in Non-Clinical Biological Matrices

The detection and quantification of methiopropamine and its metabolites in non-clinical biological matrices, particularly post-mortem forensic samples, are essential for toxicological investigations. Research has focused on developing sensitive methods to analyze various biological specimens, including blood and urine.

In a fatal case involving isolated methiopropamine use, a post-mortem peripheral blood concentration of 38 mg/L was reported. researchgate.net This highlights the importance of having validated quantitative methods for post-mortem toxicology. Studies in rodents have been conducted to understand the pharmacokinetics of MPA. Following intraperitoneal administration in rats, methiopropamine was found to be well-absorbed, reaching a maximum concentration (Cmax) in the blood of 3.71 ± 0.21 µg/mL within 5 minutes. nih.gov The concentration in brain tissue was significantly higher, with a Cmax of 14.19 ± 1.14 µg/g reached 10 minutes after injection. nih.gov

Metabolism studies are crucial for identifying the most appropriate markers of intake for forensic analysis. nih.gov Research has shown that methiopropamine is extensively metabolized. nih.gov In urine samples, the primary analytes detected are the unchanged parent drug (methiopropamine) and its N-demethylated metabolite, nor-methiopropamine. nih.govnih.gov These two compounds are considered to have the highest diagnostic value in toxicological analysis, as they are detectable for a longer period after administration. nih.govnih.gov

The following table details the pharmacokinetic parameters of methiopropamine in a rodent model.

| Matrix | Parameter | Value | Time Point |

|---|---|---|---|

| Blood | Cmax | 3.71 ± 0.21 µg/mL | 5 min |

| Brain | Cmax | 14.19 ± 1.14 µg/g | 10 min |

| Blood | Elimination Half-Life | ~31 min | N/A |

| Brain | Elimination Half-Life | ~35 min | N/A |

Methodological Advancements for Illicit Substance Identification in Research Samples

The continuous emergence of NPS necessitates ongoing advancements in analytical methodologies to identify them in various research and forensic samples. For methiopropamine, this includes the refinement of existing techniques and the exploration of novel approaches. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), has become an invaluable tool. nih.gov This technique provides highly accurate mass measurements, which aids in the identification of the parent compound and its metabolites without the need for certified reference material in preliminary stages. nih.govnih.gov

In addition to mass spectrometry-based methods, other techniques have been explored. Raman spectroscopy and electrochemical detection have been evaluated for their potential in screening products containing methiopropamine, such as the mixture sold as "Synthacaine," which also contains 2-aminoindane. researchgate.net These methods offer the potential for rapid, in-the-field screening, which can supplement laboratory-based analyses. researchgate.net

The development of comprehensive screening protocols using techniques like GC-MS and LC-MSn (linear ion trap mass spectrometry) has proven effective for the detection of MPA and its metabolites in urine samples. nih.gov These multi-analyte methods are crucial in forensic toxicology, where the presence of multiple substances is common.

Research into Challenges in Forensic Identification and Differentiation of Novel Psychoactive Substances (NPS)

The forensic identification of NPS like methiopropamine is fraught with challenges. One of the primary difficulties is the existence of positional isomers, which can have similar chemical properties but may differ in their biological activity and legal status. researchgate.net Methiopropamine, which is 1-(thiophen-2-yl)-2-methylaminopropane, has a positional isomer, 1-(thiophen-3-yl)-2-methylaminopropane. researchgate.netnih.gov While these two compounds can be differentiated by their gas chromatographic retention times, their mass spectra may be very similar, requiring careful analysis and, ideally, comparison with a certified reference standard. researchgate.net

A significant hurdle for forensic laboratories at the time of a new substance's emergence is the lack of commercially available reference standards. nih.gov This was the case for methiopropamine, prompting researchers to establish and publish a synthesis protocol for both the 2-thienyl and 3-thienyl isomers to be used as reference materials. nih.gov

The sheer number and chemical diversity of NPS create an ongoing challenge for forensic laboratories, which must constantly update their analytical methods and reference libraries to keep pace. mdpi.com The rapid evolution of the illicit drug market means that by the time a specific NPS is identified and controlled, new, unregulated analogues may have already appeared. This dynamic environment underscores the need for flexible, high-resolution analytical techniques and international collaboration in sharing analytical data. mdpi.comnist.gov

Regulatory and Policy Research Frameworks for Novel Psychoactive Substances Nps

Scientific Basis for Scheduling Decisions and International Control (e.g., UN 1971 Convention on Psychotropic Substances)

The international control of psychoactive substances is primarily governed by United Nations treaties, including the 1971 Convention on Psychotropic Substances. wikipedia.orgincb.org This convention was established to control a range of psychoactive drugs, including amphetamine-type stimulants, barbiturates, benzodiazepines, and psychedelics, which were not covered by the 1961 Single Convention on Narcotic Drugs. wikipedia.orgchemeurope.com The core principle of the 1971 Convention is to limit the use of these substances to legitimate medical and scientific purposes. wikipedia.orgincb.org

The decision to place a substance under international control involves a rigorous scientific assessment by the World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD). ecddrepository.orgincb.org This assessment evaluates the substance's potential for abuse and dependence, its pharmacological effects, and the extent of its actual or likely abuse. If the WHO recommends control, the Commission on Narcotic Drugs (CND) makes the final decision on scheduling. incb.orgunodc.org

In March 2017, the CND voted to place Methiopropamine (MPA), chemically known as N-methyl-1-(thiophen-2-yl)propan-2-amine, into Schedule II of the 1971 Convention. federalregister.gov This decision was based on evidence that MPA is a central nervous stimulant structurally related to methamphetamine and amphetamine, with a potential for abuse and no recognized therapeutic use. federalregister.govnih.gov As a party to the Convention, the United States is obligated to implement corresponding controls. federalregister.gov Consequently, the Drug Enforcement Administration (DEA) moved to place methiopropamine in Schedule I of the Controlled Substances Act (CSA). federalregister.govwikipedia.org The scheduling process in the U.S. requires findings regarding the drug's abuse potential, lack of accepted medical use in treatment, and lack of accepted safety for use under medical supervision. federalregister.gov For methiopropamine, it was determined that there is no approved medical use in the United States, and reports from law enforcement and public health indicated its abuse for its psychoactive properties. federalregister.gov

The scientific basis for scheduling decisions, therefore, rests on a multi-faceted evaluation of a substance's chemical structure, pharmacological profile, abuse liability, and therapeutic value. umd.edunih.gov This evidence-based approach aims to ensure that regulatory controls are commensurate with the potential risks posed by a substance.

| International Convention | Key Provisions for NPS | Methiopropamine Status |

| UN 1971 Convention on Psychotropic Substances | Provides a framework for the international control of psychoactive drugs. wikipedia.orgunodc.org | Placed in Schedule II in March 2017. federalregister.gov |

| Requires parties to limit use to medical and scientific purposes. incb.org | ||

| Mandates a scientific review by the WHO for scheduling decisions. incb.org |

Research into Analytical Evidence Supporting Regulatory Classifications

The effective regulation of NPS like methiopropamine hydrochloride is heavily reliant on the capacity of forensic and toxicological laboratories to accurately identify and characterize these substances. oup.comdigitellinc.com Analytical chemistry provides the crucial evidence needed to support scheduling decisions and enforce drug laws. The constant emergence of new NPS, designed to circumvent existing regulations, necessitates the continuous development and adaptation of analytical methodologies. oup.comcfsre.org

A variety of advanced analytical techniques are employed for the detection and identification of NPS. nih.gov These methods are essential for analyzing seized drug materials, biological samples from users, and for monitoring the illicit drug market. digitellinc.comresearchgate.net

Key Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): A standard technique in forensic toxicology for separating and identifying volatile compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing non-volatile and thermally unstable compounds, which is common among NPS. oup.comresearchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography offers enhanced sensitivity and specificity, allowing for the detection of NPS and their metabolites at very low concentrations. oup.comcfsre.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of a substance, which is critical for the unequivocal identification of new and unknown NPS. researchgate.net

Infrared (IR) Spectroscopy: Used for the characterization of the functional groups within a molecule, aiding in its identification. researchgate.net

Research in this area focuses on developing and validating new analytical methods to keep pace with the evolving NPS market. nih.gov This includes creating reference standards for new substances, identifying unique metabolites to confirm consumption, and establishing robust methods for quantification in various biological matrices like blood, urine, and hair. nih.govnih.gov The analytical data generated by these methods provide the concrete scientific evidence that regulators need to classify a substance and demonstrate its presence in cases of illicit use or trafficking. legal-high-inhaltsstoffe.de For instance, analytical profiles for methiopropamine have been developed to assist forensic laboratories in its identification. researchgate.net

| Analytical Technique | Application in NPS Analysis | Strengths |

| GC-MS | Identification of volatile NPS and their metabolites. researchgate.net | Well-established, extensive libraries for comparison. |

| LC-MS / HRMS | Detection of a wide range of NPS, including non-volatile compounds and their metabolites, at low concentrations. oup.com | High sensitivity, high specificity, suitable for complex matrices. oup.comcfsre.org |

| NMR Spectroscopy | Elucidation of the precise chemical structure of unknown substances. researchgate.net | Provides definitive structural information. |

| IR Spectroscopy | Characterization and identification of functional groups. researchgate.net | Rapid and non-destructive. |

Methodological Research for Monitoring Emerging Psychoactive Substances in Research

Given the dynamic nature of the NPS market, proactive monitoring and early warning systems are crucial for identifying emerging threats and informing timely public health and policy responses. nih.govdundee.ac.uk Methodological research in this field focuses on developing and improving systems that can detect the emergence of new substances, track their spread, and assess their potential harms. pharmaceutical-journal.com

Several key methodologies and systems are utilized for monitoring emerging psychoactive substances:

Early Warning Systems (EWS): National and regional EWS, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) EWS in Europe and programs like NPS Discovery in the United States, systematically collect, analyze, and disseminate information on new substances. nih.govcfsre.org These systems rely on data from a network of sources, including forensic laboratories, law enforcement, and public health officials. cfsre.org

Wastewater-Based Epidemiology (WBE): This innovative approach involves analyzing municipal wastewater for the presence of drugs and their metabolites. WBE can provide objective, near-real-time data on the consumption of specific substances within a community, allowing for the tracking of trends and the early detection of new NPS. scispace.com

Drug Checking Services: These services, often available at festivals or through community organizations, analyze substances submitted by users. This provides valuable data on the composition of street drugs, the presence of adulterants, and the emergence of new compounds, while also serving as a harm reduction tool. scispace.com

Internet Monitoring: Researchers monitor online drug marketplaces, forums, and social media to identify new NPS being advertised and discussed. This can provide early indications of which substances are gaining popularity and how they are being used.

Toxicology Networks: Data from emergency departments and poison control centers are monitored to identify clusters of adverse events associated with specific substances, which can signal the emergence of a particularly harmful NPS. nih.gov

The integration of data from these diverse sources allows for a more comprehensive understanding of the NPS landscape. nih.gov Research in this area aims to refine these monitoring methodologies, improve data sharing between different systems, and develop predictive models to anticipate future trends in the NPS market. mdpi.com This proactive approach is essential for staying ahead of the curve and mitigating the public health risks associated with emerging psychoactive substances like this compound.

| Monitoring Methodology | Description | Contribution to Research |

| Early Warning Systems (EWS) | Networks for systematic data collection and dissemination on new drugs. cfsre.org | Provides timely alerts to public health and law enforcement about emerging NPS. |

| Wastewater-Based Epidemiology | Analysis of sewage to determine community-level drug consumption. scispace.com | Offers objective data on drug use trends and the prevalence of new substances. |

| Drug Checking Services | Chemical analysis of drug samples submitted by users. scispace.com | Identifies the actual composition of street drugs and detects new NPS in circulation. |

| Internet Monitoring | Tracking online drug markets and forums. | Provides early signals of new substances becoming available and user experiences. |

| Toxicology Networks | Monitoring of poison control and emergency department data. nih.gov | Links adverse health events to the use of specific NPS. |

Future Directions and Research Gaps

Advanced Mechanistic Studies on Methiopropamine Hydrochloride at the Molecular Level

A deeper understanding of the molecular interactions of this compound is crucial for predicting the effects of new, related compounds. Future research should focus on several key areas:

Computational Modeling and Docking Studies: Molecular docking simulations can provide insights into the binding of methiopropamine and its analogs to the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govnih.gov These computational models can help to predict binding affinities and identify key amino acid residues involved in the interaction, offering a virtual screening method for new derivatives. biorxiv.orgresearchgate.net

Receptor Binding Affinity and Functional Assays: While it is known that methiopropamine is a norepinephrine-dopamine reuptake inhibitor, detailed quantitative data on its binding affinities (Ki values) at human monoamine transporters are still needed for a precise comparison with traditional stimulants. nih.govnih.govresearchgate.net Functional assays are also required to move beyond simple binding and understand the functional consequences of this interaction, such as the conformational changes in the transporter proteins.

Downstream Signaling Pathways: Research has indicated that the neurotoxicity of methiopropamine is mediated by dopamine D1 and D2 receptors, leading to oxidative stress and apoptosis. researchgate.net Future studies should delve deeper into the specific downstream signaling cascades activated by methiopropamine. This includes investigating the role of key signaling molecules like cyclic AMP (cAMP), protein kinase A (PKA), and β-arrestin, which are known to be involved in dopamine receptor signaling. nih.govnih.govresearchgate.netrndsystems.com Elucidating these pathways will provide a more complete picture of the molecular events that lead to the observed physiological and toxicological effects.

Exploration of Novel Research Applications of Methiopropamine as a Chemical Probe

The specific pharmacological profile of methiopropamine as a potent inhibitor of norepinephrine and dopamine uptake makes it a valuable tool for neuroscience research. nih.govnih.gov Its utility as a chemical probe can be explored in several ways:

Investigating Monoamine Transporter Function: Methiopropamine can be used in in vitro and in vivo models to selectively block DAT and NET, allowing researchers to study the roles of these transporters in various physiological and pathological processes. nih.gov

Elucidating Neurocircuitry: By observing the behavioral and neurochemical effects of methiopropamine administration in animal models, researchers can gain insights into the specific neural circuits that are modulated by dopamine and norepinephrine. For example, its effects on locomotor activity can be used to probe the function of the nigrostriatal and mesolimbic dopamine pathways. nih.govtandfonline.comnih.gov

Comparative Pharmacology: The structural and functional similarities and differences between methiopropamine and methamphetamine make it an excellent tool for comparative studies. nih.govnih.gov Such research can help to identify the specific structural features that determine the potency, selectivity, and neurotoxic potential of psychostimulants.

Development of Advanced Analytical Standards and Methodologies for Emerging Analogs

The constant emergence of new methiopropamine analogs presents a significant challenge for forensic and analytical laboratories. To address this, a proactive approach to the development of analytical standards and methodologies is essential. cfsre.orgnih.gov

Synthesis and Characterization of Reference Standards: The synthesis of anticipated methiopropamine analogs is a critical first step. nih.govresearchgate.net This includes not only positional isomers of the thiophene (B33073) ring but also other structural modifications. nih.govresearchgate.net Once synthesized, these compounds must be thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to create a library of reference standards. researchgate.net

Validated Analytical Methods: Robust and validated analytical methods are needed for the unambiguous identification and quantification of methiopropamine and its analogs in complex matrices such as blood, urine, and seized materials. researchgate.netfrontiersin.org This includes the further development and validation of methods based on:

Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frontiersin.org

High-Resolution Mass Spectrometry (HRMS) cfsre.org